molecular formula C8H12N2OS B7902380 2-(Butylsulfanyl)pyrimidin-5-OL

2-(Butylsulfanyl)pyrimidin-5-OL

Cat. No.: B7902380
M. Wt: 184.26 g/mol
InChI Key: WIORWEDVSJSVEU-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)pyrimidin-5-ol is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in pharmacology due to its presence in nucleic acids and its ability to serve as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . The specific substitution pattern of a butylsulfanyl group at the 2-position and a hydroxyl group at the 5-position makes this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this scaffold to develop compounds for probing a wide range of biological targets. Pyrimidine-based structures are extensively investigated for their potential anti-infective properties, including activity against bacterial and fungal pathogens . Furthermore, the core structure is a key starting point in developing agents for immunological disorders, neurological conditions, and cancer research, where modulation of specific enzymatic pathways is desired . The reactivity of the pyrimidine ring allows for further functionalization, enabling the creation of targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-butylsulfanylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-4-12-8-9-5-7(11)6-10-8/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORWEDVSJSVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Butylsulfanyl)pyrimidine

The foundational step involves introducing the butylsulfanyl group at position 2. This is achieved via nucleophilic displacement of a chloride substituent using butylthiolate.

Procedure :
2-Chloropyrimidine is reacted with butylthiol in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, with potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding 2-(butylsulfanyl)pyrimidine in 78% purity after column chromatography (40–60% ethyl acetate/hexane).

Key Considerations :

  • Butylthiol’s nucleophilicity is enhanced by deprotonation, favoring substitution over elimination.

  • Steric hindrance from the butyl group necessitates prolonged reaction times for complete conversion.

Regioselective Chlorination at Position 5

Chlorination of 2-(butylsulfanyl)pyrimidine is guided by electronic and steric effects.

Conditions :
Elemental chlorine is bubbled through a solution of 2-(butylsulfanyl)pyrimidine in glacial acetic acid containing sodium acetate buffer (pH 4.5–5.5) at 60°C for 6 hours. The reaction selectively yields 5-chloro-2-(butylsulfanyl)pyrimidine (82% isolated yield).

Mechanistic Insight :

  • The electron-withdrawing nature of the sulfanyl group activates position 5 for electrophilic attack.

  • Buffering prevents over-chlorination and stabilizes the intermediate.

Hydrolysis of 5-Chloro to 5-Hydroxyl Group

The final step converts the 5-chloro substituent to a hydroxyl group under high-temperature basic conditions.

Optimized Protocol :
5-Chloro-2-(butylsulfanyl)pyrimidine is heated with sodium methoxide (3 equiv) and elemental sulfur (5 mol%) in methanol at 170°C in a sealed Parr reactor for 8 hours. The product, 2-(butylsulfanyl)pyrimidin-5-ol, is obtained in 68% yield after recrystallization from ethanol/water.

Role of Sulfur Catalyst :
Sulfur facilitates the hydrolysis via a radical-mediated pathway, reducing energy barriers for chloride displacement.

Direct Cyclocondensation Approach

Thiourea-Mediated Ring Formation

An alternative route constructs the pyrimidine ring with pre-installed functionalities.

Synthesis of 5-Hydroxy-2-(butylsulfanyl)pyrimidine :
A mixture of ethyl 3-oxo-3-(butylsulfanyl)propanoate and urea undergoes cyclocondensation in ethanol under reflux (24 hours). The crude product is hydrolyzed with 2M HCl to yield the target compound (55% yield).

Limitations :

  • Low regiocontrol necessitates extensive purification.

  • Competing side reactions reduce scalability.

Comparative Analysis of Methodologies

Method Yield Key Advantages Challenges
Halogenation-Hydrolysis68%High regioselectivity; scalable conditionsHigh-temperature requirements
Cyclocondensation55%Fewer steps; avoids halogenationPoor yield; side product formation

Advanced Functionalization Techniques

Protecting Group Strategies for Hydroxyl Stability

During sulfanyl group introduction, the 5-hydroxyl group may require protection to prevent undesired side reactions.

Protection with tert-Butyldimethylsilyl (TBDMS) Ether :
2-Chloropyrimidin-5-ol is treated with TBDMS chloride and imidazole in DMF, yielding the silyl-protected intermediate. Subsequent substitution with butylthiolate and deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound (72% overall yield).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Methanol from hydrolysis reactions is distilled and reused, reducing waste. Sulfur catalyst recovery via filtration achieves 90% efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Butylsulfanyl)pyrimidin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)pyrimidin-5-OL is primarily related to its interaction with biological targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s molecular structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Butylsulfanyl)-5-chloropyrimidine

  • Structural Differences : Replaces the 5-hydroxyl group with a chlorine atom.
  • Reactivity: The chloro substituent is a stronger electron-withdrawing group compared to the hydroxyl group, which may enhance electrophilic substitution reactions.
  • Applications : Chlorinated pyrimidines are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug synthesis .

2-(3-Hydroxyphenyl)pyrimidin-5-ol

  • Structural Differences : Substitutes the butylsulfanyl group with a 3-hydroxyphenyl moiety.
  • Electronic Effects : The hydroxyphenyl group introduces conjugation and enhances hydrogen-bonding capacity, which may increase binding affinity in biological systems.
  • Safety Profile: This compound exhibits hazards such as skin irritation (H315), eye damage (H319), and respiratory sensitization (H335) .

Schiff Base Derivatives with Butylsulfanyl Groups

  • Example : Schiff bases synthesized from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde .
  • Key Differences: The pyrimidine ring in 2-(Butylsulfanyl)pyrimidin-5-ol is replaced by a pyran ring.
  • Applications : Schiff bases are utilized in coordination chemistry and catalysis, whereas pyrimidine derivatives are more common in medicinal chemistry.

Physicochemical and Functional Comparisons

Property This compound 2-(Butylsulfanyl)-5-chloropyrimidine 2-(3-Hydroxyphenyl)pyrimidin-5-ol
Molecular Formula C₈H₁₂N₂OS C₈H₁₁ClN₂S C₁₀H₈N₂O₂
Molecular Weight 184.26 g/mol 202.70 g/mol 188.18 g/mol
Key Functional Groups -OH, -S-C₄H₉ -Cl, -S-C₄H₉ -OH, C₆H₄OH
Purity (Commercial) Up to 98% 90–95% Not specified
Potential Applications Polymer additives, drug intermediates Cross-coupling reactions Bioactive molecule synthesis

Q & A

Q. Methodological Focus

  • Waste disposal : Segregate sulfur-containing waste and collaborate with certified treatment facilities to prevent environmental release .
  • Solvent selection : Prefer biodegradable solvents (e.g., ethanol) over halogenated ones.
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis .

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